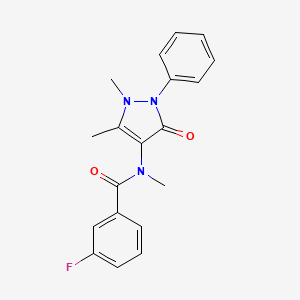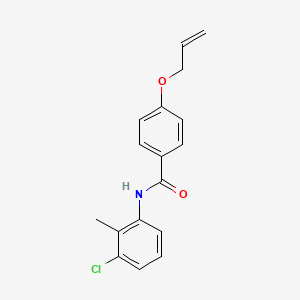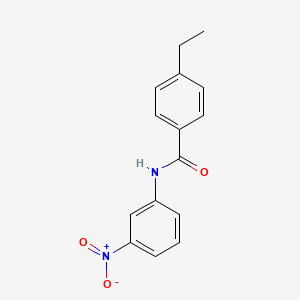![molecular formula C13H16N4O2S2 B4407203 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide
説明
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide, also known as TA-8995, is a small molecule drug that belongs to the class of cholesterol-lowering drugs known as PCSK9 inhibitors. PCSK9 inhibitors have been shown to effectively lower LDL cholesterol levels and reduce the risk of cardiovascular disease. TA-8995 has been found to be a potent and selective inhibitor of PCSK9, making it a promising drug candidate for the treatment of hypercholesterolemia.
作用機序
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide works by inhibiting the activity of PCSK9, a protein that regulates the levels of LDL receptors on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDL receptors available to remove LDL cholesterol from the bloodstream, thereby lowering LDL cholesterol levels.
Biochemical and Physiological Effects:
In addition to its cholesterol-lowering effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These effects may contribute to its potential cardiovascular benefits.
実験室実験の利点と制限
One advantage of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide is its high potency and selectivity for PCSK9 inhibition. This makes it a valuable tool for studying the role of PCSK9 in cholesterol metabolism and cardiovascular disease. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Future research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide may focus on its potential use in combination with other cholesterol-lowering drugs, such as statins, to further reduce LDL cholesterol levels and improve cardiovascular outcomes. Additionally, studies may investigate the potential use of this compound in other conditions, such as non-alcoholic fatty liver disease and diabetes. Further research may also explore the potential of this compound as a therapeutic agent for other diseases beyond cholesterol metabolism and cardiovascular disease.
科学的研究の応用
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its cholesterol-lowering effects. In a phase II clinical trial, this compound was shown to significantly reduce LDL cholesterol levels in patients with hypercholesterolemia. Further studies are ongoing to evaluate the long-term safety and efficacy of this compound in the treatment of hypercholesterolemia and cardiovascular disease.
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-8(2)19-10-6-4-3-5-9(10)15-11(18)7-20-13-17-16-12(14)21-13/h3-6,8H,7H2,1-2H3,(H2,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGELLBFEUSZROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4407127.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}acetate](/img/structure/B4407128.png)

![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)

![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)

![3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4407180.png)
![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
